molecular formula C20H18Cl2N2O3 B3946975 N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B3946975
M. Wt: 405.3 g/mol
InChI Key: LMMRHSYCDIEXEV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a dichlorophenyl group, a dioxoisoindoline moiety, and a hexanamide chain, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multiple steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the isoindoline intermediate.

    Formation of the Hexanamide Chain: The final step involves the acylation of the intermediate with a hexanoic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hexanamide chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Studies might explore its potential as an inhibitor of specific enzymes or its binding affinity to certain receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For example, its structural features might make it a candidate for drug development targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds used in various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity through hydrophobic interactions, while the isoindoline moiety could participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a shorter butanamide chain.

    N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)octanamide: Similar structure but with a longer octanamide chain.

    N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Similar structure but with a pentanamide chain.

Uniqueness

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific combination of a dichlorophenyl group, an isoindoline moiety, and a hexanamide chain. This combination may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-2-3-8-17(18(25)23-12-9-10-15(21)16(22)11-12)24-19(26)13-6-4-5-7-14(13)20(24)27/h4-7,9-11,17H,2-3,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMRHSYCDIEXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

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